molecular formula C5H9N3S B1345728 5-Isopropyl-1,3,4-thiadiazol-2-amine CAS No. 27115-74-8

5-Isopropyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1345728
CAS No.: 27115-74-8
M. Wt: 143.21 g/mol
InChI Key: IGBPZWZBEPBBTR-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the isopropyl group at the 5-position of the thiadiazole ring enhances its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

5-Isopropyl-1,3,4-thiadiazol-2-amine plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with several key enzymes, including human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These interactions are primarily inhibitory, with the compound binding to the active sites of these enzymes and preventing their normal function . The inhibition constants (Ki) for these interactions range from 0.42 to 21.60 μM for hCA I and II, and from 92.61 to 211.40 nM for AChE and BChE . These interactions suggest that this compound could be a potent inhibitor of these enzymes, potentially leading to therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, this compound has been reported to modulate the activity of various signaling pathways, including the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a critical role in inflammation and cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active sites of target enzymes, such as hCA I and II, AChE, and BChE, thereby preventing their normal catalytic activity . This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions between the compound and the enzyme. Additionally, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater impact on cellular functions . At very high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to inhibit the activity of key metabolic enzymes, such as hCA I and II, which play a role in maintaining acid-base balance and other physiological processes . Additionally, this compound can affect metabolic flux by altering the levels of various metabolites involved in these pathways . These interactions suggest that the compound could have significant effects on metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes through passive diffusion and is distributed throughout various cellular compartments . It has been observed to accumulate in certain tissues, particularly those with high metabolic activity, such as the liver and kidneys . This distribution pattern is likely due to the compound’s interactions with transporters and binding proteins that facilitate its uptake and localization within cells.

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its specific sites of action within cells. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules involved in enzyme activity and gene expression . Additionally, this compound has been observed to associate with certain organelles, such as mitochondria, where it may influence cellular metabolism and energy production . These findings suggest that the compound’s subcellular localization is critical for its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method is the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazole derivatives .

Scientific Research Applications

5-Isopropyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazol-2-amine
  • 5-Methyl-1,3,4-thiadiazol-2-amine
  • 5-Ethyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-Isopropyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isopropyl group, which enhances its lipophilicity and biological activity compared to other similar compounds. This structural modification can lead to improved pharmacokinetic properties and increased potency in biological assays .

Properties

IUPAC Name

5-propan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBPZWZBEPBBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181581
Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27115-74-8
Record name 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27115-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-ISOPROPYL-1,3,4-THIADIAZOL-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E7C6B73W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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